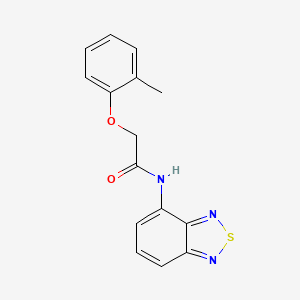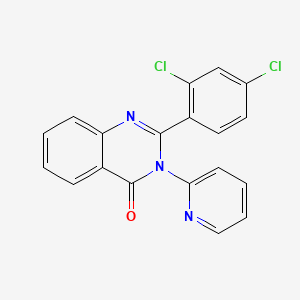
(+-)-Tartaric acid; catharanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-Tartaric acid and catharanthine are two distinct compounds with significant roles in various scientific fields. (±)-Tartaric acid is a naturally occurring organic acid found in many plants, particularly grapes. It is widely used in the food and beverage industry as an acidulant and stabilizer. Catharanthine, on the other hand, is an indole alkaloid derived from the plant Catharanthus roseus. It is a precursor to the anticancer drugs vinblastine and vincristine, which are used in chemotherapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (±)-Tartaric acid can be synthesized through several methods, including the oxidation of maleic acid or fumaric acid using potassium permanganate. Another method involves the hydrolysis of tartaric esters. Industrially, it is often obtained as a byproduct of the wine-making process, where it precipitates as potassium bitartrate.
Catharanthine is extracted from the leaves of Catharanthus roseus. The extraction process involves several steps, including solvent extraction, purification, and crystallization. The yield and purity of catharanthine can be enhanced by using specific elicitors like chitooligosaccharides .
Analyse Des Réactions Chimiques
Types of Reactions: (±)-Tartaric acid undergoes various chemical reactions, including oxidation, reduction, and esterification. It can be oxidized to oxalic acid using strong oxidizing agents like potassium permanganate. Reduction of tartaric acid can produce meso-tartaric acid. Esterification with alcohols in the presence of acid catalysts forms tartaric esters.
Catharanthine undergoes several reactions, including oxidation and dimerization. It can be oxidized to form catharanthine N-oxide. Dimerization with vindoline forms vinblastine, a potent anticancer agent .
Common Reagents and Conditions: For (±)-tartaric acid, common reagents include potassium permanganate for oxidation and sulfuric acid for esterification. Catharanthine reactions often involve oxidizing agents and specific conditions to promote dimerization with vindoline.
Major Products: The major products from (±)-tartaric acid reactions include oxalic acid, meso-tartaric acid, and tartaric esters. From catharanthine, major products include catharanthine N-oxide and vinblastine .
Applications De Recherche Scientifique
(±)-Tartaric acid is used in various scientific research applications, including chiral resolution and as a standard in analytical chemistry. It is also used in the synthesis of other organic compounds.
Catharanthine has significant applications in medicinal chemistry. It is a precursor to vinblastine and vincristine, which are used to treat various cancers, including leukemia and Hodgkin’s lymphoma. Research has also explored its potential in modulating oxidative stress and apoptosis in cancer cells .
Mécanisme D'action
Catharanthine exerts its effects by disrupting the mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis. It inhibits phosphodiesterase activity, elevating intracellular cAMP levels, and activates autophagy signaling pathways by inhibiting mTOR .
Comparaison Avec Des Composés Similaires
Catharanthine is similar to other vinca alkaloids like vincristine and vinblastine. it is unique in its ability to be dimerized with vindoline to form vinblastine. Other similar compounds include vindoline, tabersonine, and akuammicine .
Conclusion
(±)-Tartaric acid and catharanthine are two compounds with diverse applications in various fields. While (±)-tartaric acid is widely used in the food industry and scientific research, catharanthine plays a crucial role in cancer treatment. Understanding their preparation methods, chemical reactions, and mechanisms of action can further enhance their applications in science and industry.
Propriétés
Formule moléculaire |
C25H30N2O8 |
|---|---|
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
2,3-dihydroxybutanedioic acid;methyl (1R,15S,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate |
InChI |
InChI=1S/C21H24N2O2.C4H6O6/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;5-1(3(7)8)2(6)4(9)10/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t13-,19-,21+;/m1./s1 |
Clé InChI |
JYBKPXVXYJDIFX-QFUJWSNYSA-N |
SMILES isomérique |
CCC1=C[C@@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(4-{4-Methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]phenoxy}acetamide](/img/structure/B12460695.png)
![1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-[(2-chlorophenyl)(4-chlorophenyl)methyl]cyclohexanecarboxamide](/img/structure/B12460700.png)

![3-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B12460709.png)
![2-amino-4-(2,5-dimethoxyphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12460717.png)

![ethyl 1-[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxylate](/img/structure/B12460750.png)


![methyl 2-[3-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B12460762.png)

![N-benzyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B12460764.png)
![methyl 2-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate](/img/structure/B12460768.png)
![(5Z)-5-(3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene)-2-merc+](/img/structure/B12460769.png)
